2,4,6-Trifluorbenzyl alcohol-d2

LC-MS/MS quantitative bioanalysis internal standard

Quantitative LC-MS of fluorinated benzyl alcohols suffers from matrix effects and ionization variability when using non-deuterated analogs. This compound solves that problem as a true SIL-IS. - **Mass shift**: +2 Da (m/z 164 vs. 162) enables selective MRM without interference. - **Co-elution**: Identical retention time ensures accurate matrix effect correction per GLP guidelines. - **Application**: Plasma, urine, tissue homogenates; supports toxicokinetics and impurity profiling.

Molecular Formula C7H5F3O
Molecular Weight 164.12 g/mol
Cat. No. B12382358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trifluorbenzyl alcohol-d2
Molecular FormulaC7H5F3O
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)CO)F)F
InChIInChI=1S/C7H5F3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2/i3D2
InChIKeyYJQDVBPZXNALEE-SMZGMGDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trifluorobenzyl alcohol-d2: Deuterated Internal Standard


2,4,6-Trifluorobenzyl alcohol-d2 (CAS 2411681-53-1) is the deuterium-labeled analog of 2,4,6-trifluorobenzyl alcohol, a fluorinated benzyl alcohol building block widely used in pharmaceutical and agrochemical synthesis [1]. The compound incorporates two deuterium atoms at the benzylic position, resulting in a molecular formula of C₇H₃D₂F₃O and a molecular weight of 164.12 g/mol . Its primary utility lies in its role as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry (LC-MS, GC-MS) and as a tracer in drug metabolism and pharmacokinetic (DMPK) studies . Unlike its non-deuterated counterpart, the isotopic mass shift enables accurate correction for matrix effects and ionization variability, ensuring robust and precise quantitation in complex biological matrices .

1 Deuterium-labeled ISTD for quantitative LC-MS/MS bioanalysis workflows
2 Benzylic +2 Da mass shift supports selective MRM monitoring without analyte interference
3 Co-elution with non-deuterated analyte supports matrix-effect correction in complex research matrices

2,4,6-Trifluorobenzyl alcohol-d2: Why Generic Analogs Fail


In quantitative LC-MS or GC-MS workflows, substituting 2,4,6-trifluorobenzyl alcohol-d2 with its non-deuterated form (2,4,6-trifluorobenzyl alcohol) or an alternative internal standard introduces significant error. The non-deuterated compound shares an identical retention time and mass spectral profile, preventing baseline separation and leading to ion suppression or enhancement artifacts that distort calibration curves . Furthermore, generic benzyl alcohol analogs lack the trifluoromethyl substitution pattern, resulting in divergent chromatographic behavior and ionization efficiency, which undermines the fundamental assumption of identical matrix effects required for accurate internal standard normalization [1]. The deuterium label on the target compound provides a unique +2 Da mass shift (m/z 164 vs. 162) that enables selective MRM monitoring without interference, ensuring reliable quantitation across sample batches .

Non-deuterated Shares identical retention time and mass spectral profile; cannot be distinguished from analyte, introducing ion suppression artifacts
Structural analog Lacks trifluoromethyl substitution pattern; divergent chromatography and ionization efficiency may shift matrix-effect correction
Generic ISTD Absence of deuterium label prevents selective MRM; external standard methods are more susceptible to injection variability and instrument drift

2,4,6-Trifluorobenzyl alcohol-d2: Performance Comparisons


Mass Spectrometric Differentiation

2,4,6-Trifluorobenzyl alcohol-d2 provides a +2 Da mass shift relative to the non-deuterated analyte (m/z 164.12 vs. 162.11) . In a typical LC-MS/MS multiple reaction monitoring (MRM) assay, the deuterated internal standard is monitored via a precursor→product ion transition that is completely resolved from the unlabeled analyte, eliminating cross-talk and enabling accurate peak area ratio calculations . This mass shift is critical for assays performed in complex biological matrices (e.g., plasma, urine) where endogenous background signals or isobaric interferences would otherwise confound quantitation of the non-deuterated compound .

Mass shift differentiation
Head-to-head
+2.01 Da
164.12 g/mol (C₇H₃D₂F₃O) 162.11 g/mol (non-deuterated)
Enables selective ISTD detection without analyte cross-talk in MRM assays
Positive ion mode MS
LC-MS/MS quantitative bioanalysis internal standard

Isotopic Purity

The product is supplied with a purity specification of ≥98%, ensuring that the deuterium label is consistently incorporated at the benzylic position . In contrast, alternative approaches such as on-line hydrogen-deuterium exchange or the use of structurally dissimilar internal standards introduce variable isotopic enrichment and can exhibit purity-dependent ion suppression effects . High isotopic purity reduces the contribution of unlabeled species in the internal standard channel, thereby minimizing quantitation bias—a critical factor for achieving method accuracy and precision within the ±15% acceptance criteria specified in bioanalytical guidelines .

Isotopic purity
Class-level
≥98%
Supports accurate quantitation at low analyte concentrations
Vendor COA review recommended
stable isotope labeling LC-MS internal standard

Chromatographic Co-Elution

Deuterium substitution at the benzylic position does not significantly alter the compound's hydrophobicity or interaction with reversed-phase stationary phases. As a result, 2,4,6-trifluorobenzyl alcohol-d2 co-elutes precisely with its non-deuterated counterpart under typical LC conditions (e.g., C18 column, acetonitrile/water gradient) [1]. In contrast, structural analogs (e.g., 2,4-difluorobenzyl alcohol) exhibit different retention times (ΔRT > 0.2 min) and may experience divergent matrix effects, compromising the accuracy of internal standard correction [2]. The exact co-elution ensures that both the analyte and internal standard experience identical ionization suppression or enhancement from co-extracted matrix components, a prerequisite for reliable quantitation in complex samples [1].

Chromatographic co-elution
Class-level
ΔRT ≤ 0.02 min
Co-elution with non-deuterated analyte Structural analog: ΔRT > 0.2 min
Supports reliable matrix-effect correction via identical ionization environment
Reversed-phase C18, method-specific verification recommended
LC-MS matrix effects quantitation

Derivatization Compatibility

The benzylic alcohol functional group of 2,4,6-trifluorobenzyl alcohol-d2 remains fully reactive toward common derivatization reagents such as silylating agents (e.g., BSTFA, MSTFA) and acylating agents (e.g., acetic anhydride) [1]. This enables its use as an internal standard in workflows that require derivatization to improve volatility or detection sensitivity—for instance, in the GC-MS analysis of alcohols, phenols, or carboxylic acids [1]. The deuterium label is retained throughout the derivatization reaction, providing a labeled derivative that co-elutes with the derivatized analyte. In contrast, non-deuterated internal standards used in derivatization workflows cannot be distinguished from the analyte, necessitating separate calibration runs or external standard methods that are more susceptible to injection volume variability and instrument drift [2].

Derivatization compatibility
Class-level
Label retained post-derivatization
Extends ISTD utility to GC-MS derivatization workflows
Derivatization efficiency should be verified per method
derivatization GC-MS LC-MS alcohol analysis

Chemical Stability

2,4,6-Trifluorobenzyl alcohol-d2 is reported to be stable at ambient temperature for several days during routine shipping and handling, and can be stored long-term at -20°C as a powder for up to three years . In comparison, other deuterated benzyl alcohol analogs may require more stringent cold-chain conditions (e.g., -80°C) or exhibit degradation upon repeated freeze-thaw cycles [1]. This stability profile reduces the risk of sample degradation during transit and storage, ensuring that the isotopic integrity and chemical purity are maintained from manufacturer to end-user .

Chemical stability
Reported
Stable at ambient temp; -20°C long-term
Supports routine shipping and storage logistics
Vendor storage recommendations apply
chemical stability logistics storage

Regulatory Acceptance

Current bioanalytical method validation guidelines from the FDA and EMA strongly recommend the use of stable isotope-labeled internal standards (SIL-IS) for LC-MS/MS assays due to their superior ability to correct for matrix effects and recovery variability [1]. 2,4,6-Trifluorobenzyl alcohol-d2 meets this criterion and is suitable for GLP-compliant studies. In head-to-head comparisons within the literature, methods employing SIL-IS consistently demonstrate lower inter-assay variability (CV < 10%) and higher accuracy (bias < 15%) compared to those using structural analogs [2]. This regulatory preference accelerates method development and reduces the risk of assay rejection during regulatory submission [1].

Regulatory context
Class-level
Reported CV
Supports bioanalytical validation review context
Method-specific validation documentation required
regulatory compliance bioanalysis FDA EMA

2,4,6-Trifluorobenzyl alcohol-d2: Recommended Applications


Quantitative LC-MS/MS Bioanalysis

In pharmaceutical R&D, 2,4,6-trifluorobenzyl alcohol-d2 is the ideal internal standard for quantifying trace levels of the non-deuterated compound in plasma, urine, or tissue homogenates. Its +2 Da mass shift enables selective MRM detection without interference, while its co-elution ensures accurate correction for matrix effects . This application supports GLP-compliant toxicokinetic studies and impurity profiling in API manufacturing .

Stable Isotope Tracer for DMPK

Researchers investigating the metabolic fate of fluorinated benzyl alcohol derivatives can utilize 2,4,6-trifluorobenzyl alcohol-d2 as a non-radioactive tracer. The deuterium label allows for the tracking of the parent compound and its phase I/II metabolites via high-resolution mass spectrometry, without the safety and regulatory burdens associated with ¹⁴C or ³H labeling . This approach is particularly valuable in early-stage drug discovery to assess metabolic stability and identify potential bioactivation pathways .

GC-MS Analysis with Derivatization

For laboratories employing GC-MS to analyze alcohols in environmental or forensic samples, 2,4,6-trifluorobenzyl alcohol-d2 can be added as a pre-extraction internal standard. Following derivatization with BSTFA or acetic anhydride, the deuterated derivative co-elutes with the target analyte and provides a mass-differentiated signal, enabling accurate quantitation even in the presence of complex matrix interferences . This method is applicable to the analysis of 2,4,6-trifluorobenzyl alcohol as a residual solvent or as a synthetic intermediate .

Method Validation in CRO Settings

Contract research organizations (CROs) developing and validating bioanalytical methods for clients can standardize on 2,4,6-trifluorobenzyl alcohol-d2 as a reliable SIL-IS. Its high isotopic purity, co-elution characteristics, and ambient-temperature stability simplify method transfer between laboratories and reduce the need for re-validation . This translates to lower operational costs and faster turnaround times for regulated bioanalysis .

Application
Selection Property
Validation Focus
LC-MS/MS quantitative bioanalysis
Co-eluting deuterated ISTD
Matrix-effect correction and MRM selectivity review
Stable isotope tracer for DMPK
Non-radioactive deuterium label
Metabolic pathway tracing and metabolite identification
GC-MS derivatization workflows
Derivatization-compatible ISTD
Post-derivatization mass shift preservation
Bioanalytical validation research
High isotopic purity SIL-IS
Precision and accuracy endpoint review

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